3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride
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Overview
Description
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride is a chemical compound with a unique structure that includes a pyrimidinone ring and an aminoethyl side chain
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as imidazole, have a broad range of chemical and biological properties . They are known to interact with various biological targets, leading to diverse biological activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes at the molecular and cellular levels . .
Biochemical Pathways
Compounds with similar structures, such as imidazole derivatives, are known to affect various biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds are known to have diverse biological activities, suggesting that this compound may also have various effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors can also enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidinone derivatives .
Scientific Research Applications
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis and as a candidate for pharmacological studies.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: A copper chelating agent used in the treatment of Wilson’s disease.
2,2′-Oxydiethylamine dihydrochloride: Used in the synthesis of macrocyclic bisimines.
3-(2-Aminoethyl)indole: Known for its neurotransmitter properties and structural similarity to serotonin.
Uniqueness
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its specific combination of a pyrimidinone ring and an aminoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-aminoethyl)pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-2-4-9-5-8-3-1-6(9)10;;/h1,3,5H,2,4,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCNIZMFGMQUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN(C1=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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